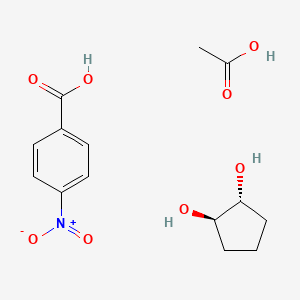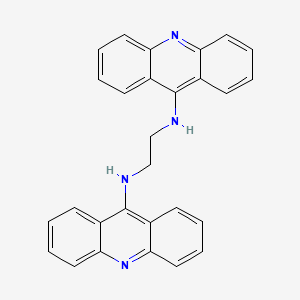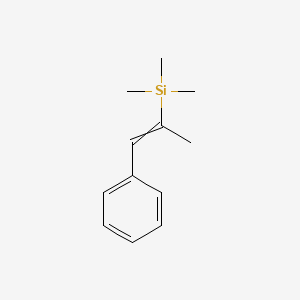
Trimethyl(1-phenylprop-1-en-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(1-phenylprop-1-en-2-yl)silane is an organosilicon compound with the molecular formula C12H18Si It is characterized by the presence of a silicon atom bonded to three methyl groups and a phenylprop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(1-phenylprop-1-en-2-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylpropene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of phenylpropene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a platinum-based catalyst remains essential, and the reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(1-phenylprop-1-en-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Trimethyl(1-phenylprop-1-en-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which trimethyl(1-phenylprop-1-en-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(3-phenylprop-2-en-1-yl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
Uniqueness
Trimethyl(1-phenylprop-1-en-2-yl)silane is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of the phenylprop-1-en-2-yl group allows for unique reactivity patterns, making it a valuable compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
57266-92-9 |
|---|---|
Fórmula molecular |
C12H18Si |
Peso molecular |
190.36 g/mol |
Nombre IUPAC |
trimethyl(1-phenylprop-1-en-2-yl)silane |
InChI |
InChI=1S/C12H18Si/c1-11(13(2,3)4)10-12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clave InChI |
OUGPKIJNSCTHJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


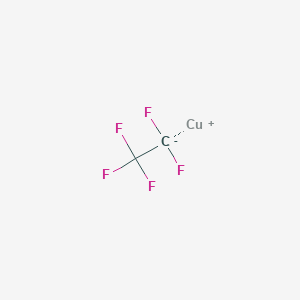
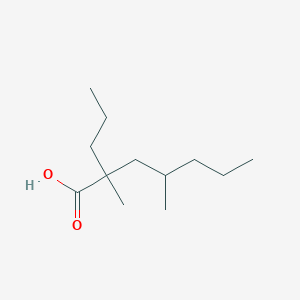
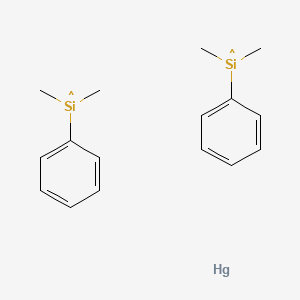
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
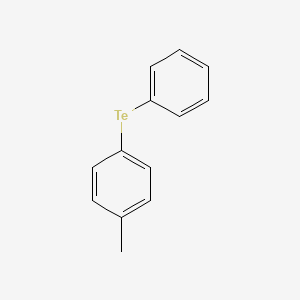

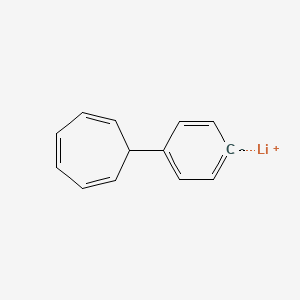
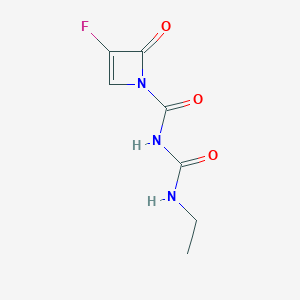
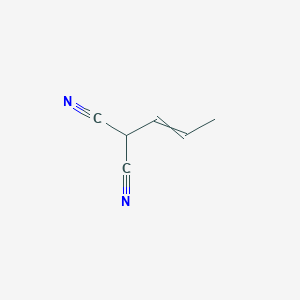


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
